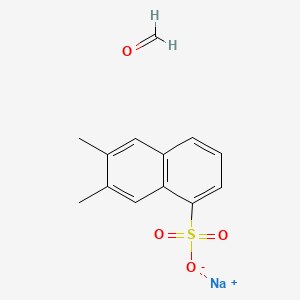
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde is a chemical compound that belongs to the class of sulfonates. It is a sodium salt of 6,7-dimethylnaphthalene-1-sulfonic acid polymerized with formaldehyde. This compound is commonly used as a dispersing agent in various industrial applications due to its ability to improve the solubility and stability of other substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde typically involves the sulfonation of 6,7-dimethylnaphthalene followed by polymerization with formaldehyde. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and formaldehyde as a polymerizing agent. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The raw materials are fed into the reactor, where they undergo sulfonation and polymerization. The final product is then purified and dried to obtain the sodium salt of 6,7-dimethylnaphthalene-1-sulfonate;formaldehyde in powder form .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a dispersing agent in the synthesis of various organic compounds.
Biology: The compound is employed in the preparation of biological samples for analysis.
Medicine: It is used in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde involves its ability to interact with other molecules through its sulfonate and formaldehyde groups. The sulfonate group enhances the solubility of the compound in water, while the formaldehyde group allows it to form stable complexes with other molecules. These interactions facilitate the dispersion and stabilization of various substances in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium naphthalene-1-sulfonate
- Sodium 2-naphthalenesulfonate
- Sodium 1,5-naphthalenedisulfonate
Uniqueness
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde is unique due to the presence of both methyl groups on the naphthalene ring and the formaldehyde polymerization. These structural features enhance its dispersing properties and make it more effective in stabilizing various substances compared to other similar compounds .
Propriétés
Numéro CAS |
82199-01-7 |
|---|---|
Formule moléculaire |
C13H13NaO4S |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde |
InChI |
InChI=1S/C12H12O3S.CH2O.Na/c1-8-6-10-4-3-5-12(16(13,14)15)11(10)7-9(8)2;1-2;/h3-7H,1-2H3,(H,13,14,15);1H2;/q;;+1/p-1 |
Clé InChI |
NZJZESFWUYOSTM-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC2=C(C=C1C)C(=CC=C2)S(=O)(=O)[O-].C=O.[Na+] |
Numéros CAS associés |
82199-01-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




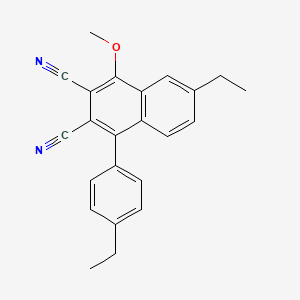
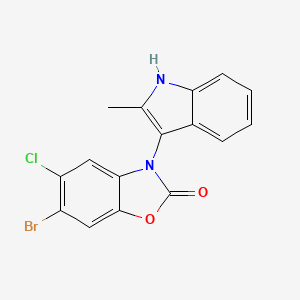
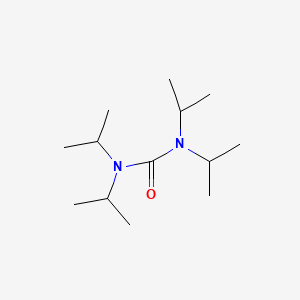

![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
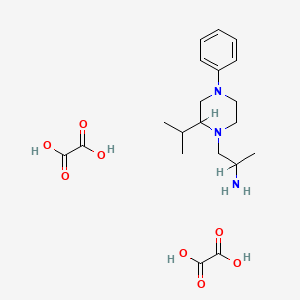
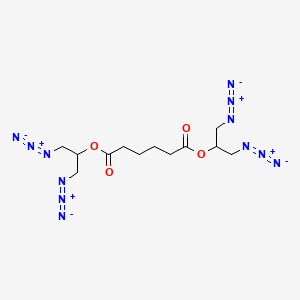
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
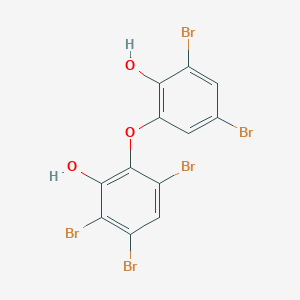
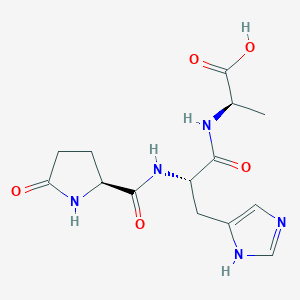
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

